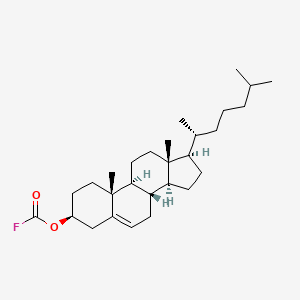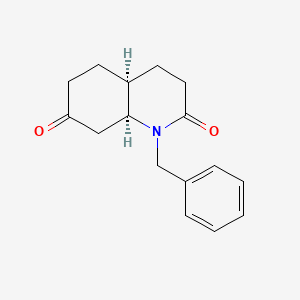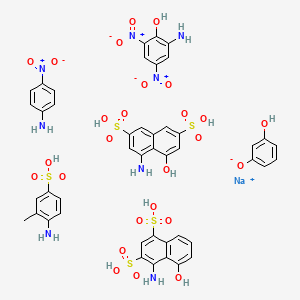
Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline” is a complex chemical entity composed of multiple aromatic and sulfonic acid groups. Each component of this compound has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-4,6-dinitrophenol: This compound can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide, followed by the addition of hydrogen sulfide to yield sulfur and red crystals.
4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: This compound is typically synthesized through sulfonation and nitration reactions involving naphthalene derivatives.
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid: Similar to its 1,3-disulfonic acid counterpart, this compound is prepared through sulfonation and nitration of naphthalene derivatives.
4-amino-3-methylbenzenesulfonic acid: This compound is synthesized through sulfonation of 4-amino-3-methylbenzene.
3-hydroxyphenolate: This compound can be prepared through nucleophilic aromatic substitution reactions involving phenol derivatives.
4-nitroaniline: This compound is synthesized through nitration of aniline derivatives.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale sulfonation, nitration, and neutralization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Compounds like 2-amino-4,6-dinitrophenol undergo oxidation reactions to form various nitro derivatives.
Reduction: Reduction of nitro groups in these compounds can yield corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common for compounds like 3-hydroxyphenolate.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Hydrogen sulfide, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
These compounds have diverse applications in scientific research:
Wirkmechanismus
The mechanism of action for these compounds varies based on their chemical structure:
2-amino-4,6-dinitrophenol: Acts as a protonophore, disrupting proton gradients across biological membranes.
4-nitroaniline: Functions as an intermediate in the synthesis of various pharmaceuticals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picramic acid: Similar to 2-amino-4,6-dinitrophenol, used in hair dyes.
Iso-picramic acid: An isomer of picramic acid with similar energetic properties.
Uniqueness
The uniqueness of this compound lies in its complex structure, combining multiple functional groups that confer diverse chemical reactivity and applications.
Eigenschaften
Molekularformel |
C45H43N8NaO26S5 |
|---|---|
Molekulargewicht |
1295.2 g/mol |
IUPAC-Name |
sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline |
InChI |
InChI=1S/2C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;/h2*1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;/q;;;;;;+1/p-1 |
InChI-Schlüssel |
GJUZGEOPGAHBDF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)[O-])O.C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


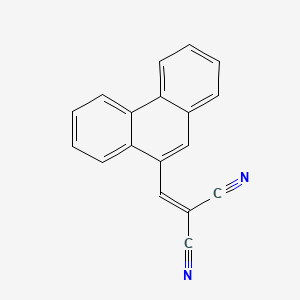
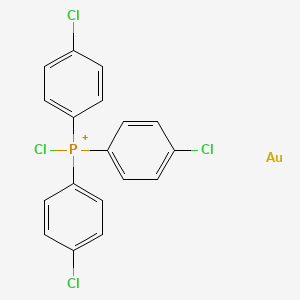
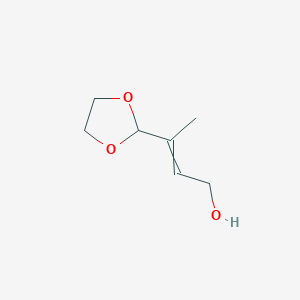
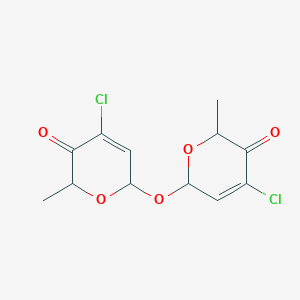
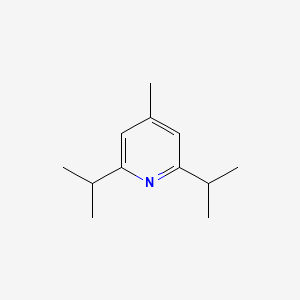
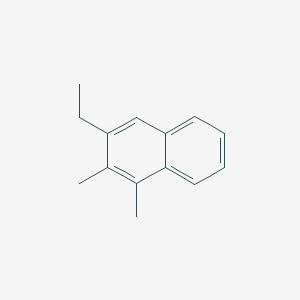
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
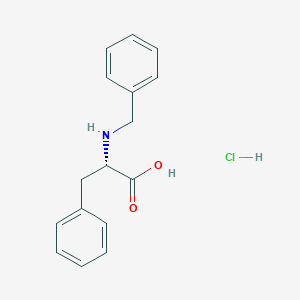
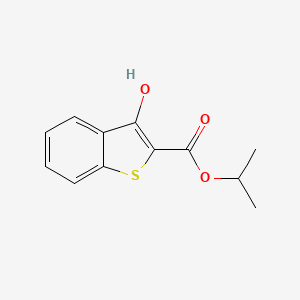

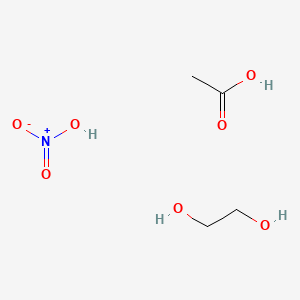
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
